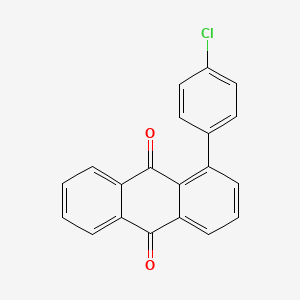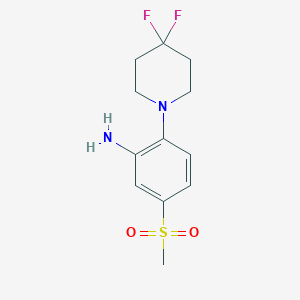
Acetamide, N,N'-trimethylenebis(iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-trimethylenebis(iodo-) is an organic compound with the molecular formula C7H12I2N2O2 and a molecular weight of 410.01 g/mol . This compound is known for its unique structure, which includes two iodoacetamide groups connected by a trimethylene bridge. It is used in various scientific research applications due to its reactivity and ability to form stable derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]
Industrial Production Methods
Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.
Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.
Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include disulfides and thiols.
Alkylation Reactions: Alkylated biomolecules or small organic compounds.
科学的研究の応用
Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Chemistry: Used as a reagent for peptide mapping and protein modification.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .
類似化合物との比較
Acetamide, N,N’-trimethylenebis(iodo-) is unique due to its trimethylene bridge and dual iodoacetamide groups. Similar compounds include:
Iodoacetamide: A simpler compound with a single iodoacetamide group, used for similar applications but with different reactivity.
Chloroacetamide: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Bromoacetamide: Contains a bromine atom, offering intermediate reactivity between iodoacetamide and chloroacetamide.
These compounds share similar applications but differ in their reactivity and specific uses, highlighting the uniqueness of Acetamide, N,N’-trimethylenebis(iodo-).
特性
CAS番号 |
57355-26-7 |
|---|---|
分子式 |
C7H12I2N2O2 |
分子量 |
409.99 g/mol |
IUPAC名 |
2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
InChIキー |
OYERRQARJGUJNH-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)CI)CNC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)
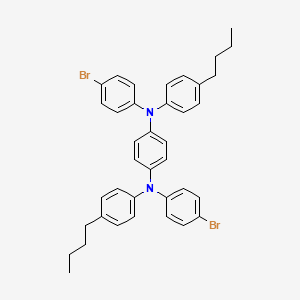


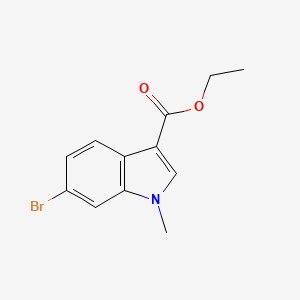
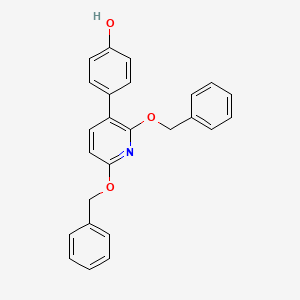


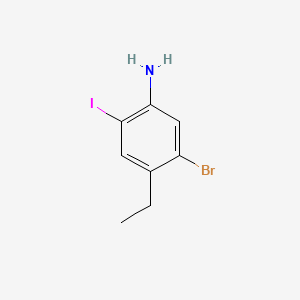

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)
